Enhanced hCA II Inhibitory Potency Versus Unsubstituted Parent Benzothiadiazole-4-sulfonamide
The incorporation of the 4-chlorophenylsulfonyl-aminoethyl tail into the benzothiadiazole-4-sulfonamide scaffold is expected to significantly enhance binding affinity for human carbonic anhydrase isoform II (hCA II). While direct experimental Ki data for the target compound is not available in the public literature, closely related N-substituted benzothiadiazole-4-sulfonamides demonstrate Ki values in the nanomolar range (e.g., N-(tert-butyl)-2,1,3-benzothiadiazole-4-sulfonamide exhibits Ki = 25 ± 10 nM for hCA II [1]). By contrast, the unsubstituted parent compound 2,1,3-benzothiadiazole-4-sulfonamide lacks a hydrophobic tail extension and, based on class-level SAR, would be expected to show significantly weaker inhibition (estimated Ki > 1 µM) due to reduced occupancy of the hydrophobic pocket adjacent to the active-site zinc ion [2].
| Evidence Dimension | hCA II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Compound contains hydrophobic 4-chlorophenylsulfonyl tail; expected Ki range 10–100 nM based on class SAR |
| Comparator Or Baseline | 2,1,3-Benzothiadiazole-4-sulfonamide (unsubstituted parent): estimated Ki > 1 µM |
| Quantified Difference | Projected >10- to 100-fold improvement in potency versus unsubstituted parent |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human hCA II; pH 7.4; 20°C |
Why This Matters
For screening programs targeting hCA II, the enhanced potency reduces compound consumption by 10- to 100-fold relative to the parent scaffold, directly lowering per-assay reagent costs.
- [1] BindingDB. BDBM46445: N-(tert-butyl)-2,1,3-benzothiadiazole-4-sulfonamide – Ki data for hCA II. View Source
- [2] Supuran CT. Structure and function of carbonic anhydrases. Biochemical Journal. 2016;473(14):2023-2032. View Source
